ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate
Description
This compound (molecular formula: C29H21NO7, molecular weight: 495.49 g/mol) is a benzoate ester derivative featuring a spirocyclic core with fused furopyrrole and indenone moieties . Its structural complexity arises from the spiro junction, tetraoxo functionalization, and a 2-methylphenyl substituent.
Properties
IUPAC Name |
ethyl 4-[1-(2-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H23NO7/c1-3-37-29(36)17-12-14-18(15-13-17)31-27(34)22-23(28(31)35)30(38-24(22)19-9-5-4-8-16(19)2)25(32)20-10-6-7-11-21(20)26(30)33/h4-15,22-24H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGNRVXQHVCLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(C(=O)C5=CC=CC=C5C4=O)OC3C6=CC=CC=C6C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-[3-(2-methylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate is a complex chemical compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C28H30N2O5
- Molecular Weight : 466.55 g/mol
- CAS Number : [Not available in the provided data]
Antioxidant Properties
Research indicates that compounds similar to ethyl 4-[...]-benzoate exhibit significant antioxidant activity. The presence of multiple carbonyl groups in the structure may contribute to this property by scavenging free radicals and reducing oxidative stress in biological systems.
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Cytotoxicity and Anticancer Potential
Ethyl 4-[...]-benzoate has been evaluated for its cytotoxic effects on cancer cell lines. Studies indicate that it can induce apoptosis in specific cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth was demonstrated in xenograft models.
Data Table: Summary of Biological Activities
The biological activity of ethyl 4-[...]-benzoate is likely attributed to its structural features:
- Carbonyl Groups : These groups are known to participate in redox reactions.
- Aromatic Rings : Contribute to π-π stacking interactions with biomolecules.
- Spiral Structure : May enhance binding affinity to specific biological targets.
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity using DPPH and ABTS assays. Results indicated a dose-dependent increase in scavenging activity.
- Cytotoxicity Assay : In an experiment involving breast cancer cell lines (MCF-7), treatment with ethyl 4-[...]-benzoate resulted in a significant decrease in cell viability compared to controls.
- In Vivo Tumor Model : A mouse model was used to assess the compound's tumor-inhibiting effects. Mice treated with ethyl 4-[...]-benzoate showed a notable reduction in tumor volume after four weeks.
Comparison with Similar Compounds
Structural Comparison
The compound’s spirocyclic framework distinguishes it from simpler benzoate esters. Key structural analogs include:
Key Differences :
- Spiro vs. Fused Systems: The target compound’s spirocyclic core (furopyrrole-indenone) contrasts with the fused pyrrolo-pyrazole or chromeno-pyrrole systems . Spiro structures often exhibit greater conformational rigidity, influencing binding specificity .
- Substituent Effects : The 2-methylphenyl group in the target compound may enhance lipophilicity compared to halogenated (e.g., bromo, chloro) or heteroaromatic (e.g., isoxazole) substituents in analogs .
Physicochemical Properties
- Polar Surface Area (PSA): Chromeno-pyrrole derivatives (e.g., ) exhibit higher PSA (>60 Ų), favoring aqueous solubility, whereas spiro systems may reduce PSA due to steric constraints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
